5-(Bromomethyl)nicotinonitrile
CAS No.: 1211530-54-9
Cat. No.: VC8058375
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211530-54-9 |
|---|---|
| Molecular Formula | C7H5BrN2 |
| Molecular Weight | 197.03 |
| IUPAC Name | 5-(bromomethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H5BrN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 |
| Standard InChI Key | IUHPOQYVQPBUBT-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1C#N)CBr |
| Canonical SMILES | C1=C(C=NC=C1C#N)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-(Bromomethyl)nicotinonitrile belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at position 1. The nitrile group (-C≡N) occupies position 3, while the bromomethyl (-CH₂Br) substituent is located at position 5 (Figure 1). This arrangement confers electrophilic character to the bromomethyl group, making it susceptible to nucleophilic substitution reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value or Description |
|---|---|
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | 5-(bromomethyl)pyridine-3-carbonitrile |
| SMILES | C1=C(C=NC=C1C#N)CBr |
| Solubility | Soluble in polar aprotic solvents |
The compound’s solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in cross-coupling reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most documented synthesis route involves brominating 6-methylnicotinonitrile using N-bromosuccinimide (NBS) in 1,2-dichloroethane under radical initiation by azobisisobutyronitrile (AIBN). The reaction proceeds at 80°C for 14 hours, yielding 5-(bromomethyl)nicotinonitrile.
Table 2: Synthesis Conditions
| Parameter | Value |
|---|---|
| Precursor | 6-Methylnicotinonitrile |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | 1,2-Dichloroethane |
| Initiator | AIBN |
| Temperature | 80°C |
| Reaction Time | 14 hours |
While the use of 6-methylnicotinonitrile as a precursor is reported, the positional isomerism (5-bromomethyl vs. 6-methyl) raises questions about the reaction mechanism. Potential explanations include a typographical error in the precursor’s designation or a radical-mediated bromination pathway that shifts the substituent position.
Industrial Scalability
Industrial production methods remain proprietary, but the laboratory protocol is scalable. Key challenges include optimizing yield and purity while managing exothermic reactions. Continuous-flow reactors may enhance safety and efficiency for large-scale synthesis.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromomethyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with benzylamine in DMF at 60°C produces 5-(benzylaminomethyl)nicotinonitrile.
Suzuki–Miyaura Coupling
The bromide substituent participates in palladium-catalyzed cross-coupling with arylboronic acids, forming biaryl derivatives. This reaction is pivotal in constructing complex molecules for drug discovery.
Table 3: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Substitution | Benzylamine, DMF, 60°C | 5-(Benzylaminomethyl)nicotinonitrile |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 5-(Phenylmethyl)nicotinonitrile |
Applications in Pharmaceutical Research
Sphingosine-1-Phosphate Receptor Agonists
5-(Bromomethyl)nicotinonitrile is a key intermediate in synthesizing sphingosine-1-phosphate (S1P) receptor modulators. These agonists, such as ozanimod, are FDA-approved for treating relapsing multiple sclerosis. The bromomethyl group enables functionalization of the pyridine core, enhancing receptor binding affinity.
Anticancer Agents
Derivatives of this compound inhibit kinases involved in cancer progression. For instance, 5-(aminomethyl)nicotinonitrile analogs exhibit activity against EGFR and VEGFR-2, reducing tumor angiogenesis.
Table 4: Therapeutic Applications
| Application | Target/Pathway | Status |
|---|---|---|
| Multiple Sclerosis | S1P Receptor Modulation | FDA-Approved (e.g., Ozanimod) |
| Solid Tumors | EGFR/VEGFR-2 Inhibition | Preclinical Studies |
Recent Advances and Future Perspectives
Recent studies explore its utility in covalent inhibitor design, where the bromomethyl group forms irreversible bonds with target proteins. Additionally, photoredox catalysis methods are being investigated to functionalize the pyridine ring under milder conditions. Future research may expand its role in targeted drug delivery and agrochemical innovation.
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